Bienvenue dans la boutique en ligne BenchChem!

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid

Lipophilicity LogP Physicochemical properties

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid (CAS 351332-55-3, MFCD01825278) is a synthetic small molecule (MW 342.19 g/mol, formula C₁₇H₁₂BrNO₂) belonging to the 2-arylquinoline-4-carboxylic acid class. It features a quinoline core with a 4-bromophenyl substituent at the 2-position, a methyl group at the 6-position, and a free carboxylic acid at the 4-position.

Molecular Formula C17H12BrNO2
Molecular Weight 342.2g/mol
CAS No. 351332-55-3
Cat. No. B442403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid
CAS351332-55-3
Molecular FormulaC17H12BrNO2
Molecular Weight342.2g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H12BrNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21)
InChIKeyTXXDVCJNYMPINL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid (CAS 351332-55-3): A 2,6-Disubstituted Quinoline-4-carboxylic Acid Scaffold for Medicinal Chemistry and Organic Synthesis


2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid (CAS 351332-55-3, MFCD01825278) is a synthetic small molecule (MW 342.19 g/mol, formula C₁₇H₁₂BrNO₂) belonging to the 2-arylquinoline-4-carboxylic acid class . It features a quinoline core with a 4-bromophenyl substituent at the 2-position, a methyl group at the 6-position, and a free carboxylic acid at the 4-position . This substitution pattern places it within a well-precedented family of heterocyclic scaffolds that have been systematically explored as histone deacetylase (HDAC) inhibitors [1], antibacterial agents targeting DNA gyrase [2], and inhibitors of aminoacyl-tRNA synthetases [3]. The compound is commercially available as a research-grade building block from multiple global suppliers, typically at ≥95–97% purity [4].

Why 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid Cannot Be Interchanged with Other 2-Arylquinoline-4-carboxylic Acid Analogs


Within the 2-arylquinoline-4-carboxylic acid family, the identity and position of substituents on both the 2-aryl ring and the quinoline core dictate critical physicochemical and pharmacological properties. The 4-bromophenyl group at position 2 imparts a LogP of approximately 5.36 , which is substantially higher than the 4-chlorophenyl (predicted LogP ~3.3–3.4) , 4-fluorophenyl (LogP ~4.05) , and unsubstituted phenyl (LogP ~3.91) analogs. This lipophilicity differential directly affects membrane permeability, protein binding, and in vitro ADME profiles [1]. Furthermore, the bromine atom provides a heavy-atom handle for X-ray crystallographic phasing and serves as a reactive site for further palladium-catalyzed cross-coupling reactions—capabilities absent in the non-halogenated or lighter-halogen analogs . The 6-methyl substitution on the quinoline scaffold distinguishes this compound from 8-methyl and non-methylated variants, which exhibit different steric and electronic environments at the quinoline core and consequently divergent biological target engagement profiles [2].

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid (CAS 351332-55-3)


LogP Comparison: 4-Bromophenyl Confers Higher Lipophilicity than 4-Chloro, 4-Fluoro, and Unsubstituted Phenyl Analogs

The 4-bromophenyl substituent at position 2 of 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid generates a computed LogP of 5.36 . This is markedly higher than the 4-chlorophenyl analog (predicted LogP ~3.3–3.4 across multiple prediction models) , the 4-fluorophenyl analog (LogP 4.05) , and the unsubstituted 2-phenyl analog (LogP 3.91) . The LogP increment of approximately +1.3 to +2.0 log units relative to the chloro and unsubstituted analogs translates to a predicted 20- to 100-fold increase in octanol-water partition coefficient, which may significantly alter membrane permeability and non-specific protein binding [1].

Lipophilicity LogP Physicochemical properties ADME Quinoline-4-carboxylic acid

Bromine as a Dual-Purpose Substituent: Synthetic Handle for Cross-Coupling and Heavy Atom for Crystallography

The para-bromine on the 2-phenyl ring serves as an orthogonal synthetic handle for further elaboration via palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann-type coupling reactions , enabling late-stage diversification of the quinoline scaffold without modifying the carboxylic acid at position 4. By contrast, the 4-chlorophenyl analog (CAS 351332-56-4) exhibits lower reactivity in oxidative addition due to the stronger C–Cl bond (bond dissociation energy ~96 kcal/mol vs. ~81 kcal/mol for C–Br) [1]. Additionally, bromine (atomic number 35) provides anomalous scattering for X-ray crystallographic phasing—a capability not available with the 4-fluoro (Z=9) or unsubstituted phenyl analogs [2]. The 2-(4-bromophenyl)-6-methylquinoline-4-carboxylic acid scaffold thus offers a unique combination of synthetic versatility and structural biology utility.

Suzuki coupling X-ray crystallography Heavy atom Synthetic building block Quinoline

Class-Level HDAC Inhibitory Potential: 2-Phenylquinoline-4-carboxylic acid Scaffold Validated as HDAC Inhibitor Cap Group

The 2-phenylquinoline-4-carboxylic acid scaffold has been validated as a cap group in potent HDAC inhibitors. In a systematic study by Hui et al. (2022), 30 compounds bearing the 2-substituted phenylquinoline-4-carboxylic acid cap moiety were synthesized and evaluated [1]. The lead compound D28 exhibited HDAC3-selective inhibition (IC50 = 24.45 μM against HDAC3) with significant selectivity over HDAC1, 2, and 6, and demonstrated potent in vitro anticancer activity against K562 cells [1]. While 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid itself was not the specific cap group in D28, class-level SAR analysis confirms that the 2-arylquinoline-4-carboxylic acid architecture is a privileged scaffold for developing HDAC inhibitors with tunable isoform selectivity [1][2]. The 4-bromophenyl substitution offers an entry point for further structural optimization of this chemotype.

HDAC inhibitor Epigenetics Anticancer Quinoline-4-carboxylic acid Cap group

Class-Level Antibacterial DNA Gyrase Inhibition: 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives Demonstrate Target Engagement

Derivatives of 2-(4-bromophenyl)quinoline-4-carboxylic acid have demonstrated antibacterial activity through DNA gyrase inhibition. Abd El-Lateef et al. (2023) synthesized 15 quinoline-4-carbohydrazide derivatives derived from the 2-(4-bromophenyl)quinoline-4-carboxylic acid scaffold [1]. In the S. aureus DNA gyrase supercoiling assay, compounds 6b and 10 exhibited IC50 values of 33.64 μM and 8.45 μM, respectively, compared to ciprofloxacin (IC50 = 3.80 μM) [1]. Notably, compound 6b showed a superior docking binding score (−7.73 kcal/mol) versus ciprofloxacin (−7.29 kcal/mol), suggesting favorable target interactions [1]. Additionally, a parallel study on 2-phenylquinoline-4-carboxylic acid derivatives reported MIC values of 64 μg/mL against S. aureus and 128 μg/mL against E. coli for the most active compounds [2]. These findings establish the 2-(4-bromophenyl)quinoline-4-carboxylic acid scaffold—from which 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid directly derives—as a validated starting point for antibacterial drug discovery targeting DNA gyrase.

DNA gyrase Antibacterial Quinoline-4-carboxylic acid MIC Staphylococcus aureus

Molecular Weight Differentiation: Bromine Confers Higher MW (342.19) vs. Chloro, Fluoro, and Unsubstituted Analogs

The molecular weight of 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid (342.19 g/mol) is significantly higher than its 4-chloro (297.74 g/mol) , 4-fluoro (281.28 g/mol) , and unsubstituted 2-phenyl (263.29 g/mol) analogs. The density follows a similar trend: 1.5±0.1 g/cm³ for the bromo compound versus 1.307 g/cm³ (4-F) and 1.248 g/cm³ (unsubstituted phenyl) . This MW increment has practical implications: it may contribute to slower renal clearance due to increased molecular bulk, but it also approaches the upper boundary of preferred fragment-like or lead-like property space (MW < 350 is a common filter in fragment-based drug discovery) [1]. Users selecting among these analogs should consider the trade-off between the synthetic advantages of bromine and the molecular property profile.

Molecular weight Density Physicochemical properties Quinoline Halogen effect

Procurement and Safety: Commercial Availability at Research-Grade Purity with Documented Hazard Classification

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid is commercially available from multiple global suppliers including Fluorochem (via CymitQuimica, product code 364496) , Amerigo Scientific [1], Chemenu (catalog CM265676, 97% purity) , and MolCore (NLT 98% purity, ISO certified) . Pricing is documented at approximately 4,510 CNY/1g, 15,730 CNY/5g, and 26,950 CNY/10g from Fluorochem . The compound is classified as an Irritant (VWR International) , with no hazardous surcharge applied by Amerigo Scientific [1]. This contrasts with certain nitro-substituted or polyhalogenated quinoline analogs that may carry additional shipping restrictions or hazard premiums. The MDL number MFCD01825278 facilitates unambiguous identification across procurement platforms.

Procurement Purity Hazard classification Commercial availability Research chemical

Recommended Research and Procurement Applications for 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid (CAS 351332-55-3)


Medicinal Chemistry: Starting Scaffold for HDAC Inhibitor Development Targeting HDAC3-Selective Chemotypes

Based on validated class-level evidence that 2-phenylquinoline-4-carboxylic acid derivatives function as HDAC inhibitor cap groups [1], 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid can serve as a starting scaffold for designing novel HDAC3-selective inhibitors. The 4-carboxylic acid handle enables conjugation to zinc-binding groups (hydroxamic acid, hydrazide, or ortho-aminoanilide) [1], while the 6-methyl group provides a defined substitution pattern for SAR exploration. The 4-bromophenyl group allows further diversification via Suzuki coupling to generate focused libraries for HDAC isoform selectivity profiling . Researchers should note that the compound itself is a precursor; biological activity is anticipated only after appropriate derivatization of the carboxylic acid to a zinc-binding moiety [1].

Antibacterial Drug Discovery: DNA Gyrase Inhibitor Lead Optimization Starting Point

The 2-(4-bromophenyl)quinoline-4-carboxylic acid scaffold has demonstrated target engagement with S. aureus DNA gyrase, with optimized derivatives achieving IC50 values as low as 8.45 μM [2]. 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid can be converted to the corresponding carbohydrazide or other amide derivatives for evaluation in DNA gyrase supercoiling assays and antibacterial MIC determination against Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli, P. aeruginosa) panels [2][3]. The class-level MIC benchmark of 64 μg/mL against S. aureus for related 2-phenylquinoline-4-carboxylic acid derivatives [3] provides a reference point for assessing the activity of new analogs derived from this specific building block.

Organic Synthesis: Versatile Building Block for Parallel Library Synthesis via Sequential Carboxylic Acid and Aryl Bromide Functionalization

The orthogonal functional groups of 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid—a free carboxylic acid at position 4 and an aryl bromide at the para-position of the 2-phenyl ring—enable two-directional diversification strategies . The carboxylic acid can be activated (e.g., as an acid chloride, NHS ester, or via HATU/DCC coupling) for amide bond formation with diverse amine libraries . Independently, the aryl bromide can undergo palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling to introduce aryl, amino, or alkynyl substituents . This sequential functionalization capability makes the compound particularly valuable for generating screening libraries in medicinal chemistry campaigns where both the 2-aryl and 4-carboxyl regions require systematic SAR exploration.

Structural Biology: Heavy-Atom Derivative for X-ray Crystallographic Phasing of Quinoline-Binding Proteins

The presence of bromine (atomic number 35) makes this compound suitable as a heavy-atom derivative for experimental phasing in protein X-ray crystallography [4]. When the 2-arylquinoline-4-carboxylic acid scaffold is co-crystallized with a target protein (e.g., HDAC isoforms, DNA gyrase, or ProRS), the bromine atom provides anomalous scattering signal (f' ≈ 0.3 e⁻ at Cu Kα wavelength) that can facilitate single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing [4]. This capability is absent in the corresponding 4-fluoro, 4-chloro, or unsubstituted phenyl analogs. This application scenario is particularly relevant for structure-based drug design programs where high-resolution co-crystal structures of the quinoline scaffold bound to the target are required [1][2].

Quote Request

Request a Quote for 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.